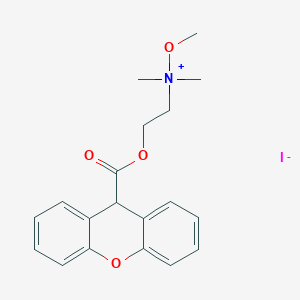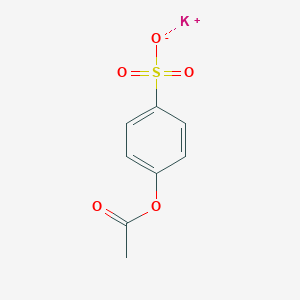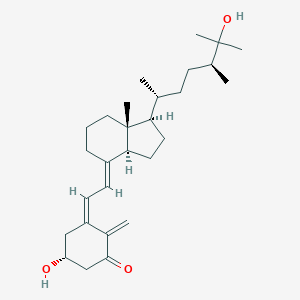
1-Keto-24-methylcalcifediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Keto-24-methylcalcifediol is a derivative of vitamin D that has recently gained attention due to its potential therapeutic applications. This compound is synthesized from 24-methylcalcifediol, which is a precursor of vitamin D. The synthesis of 1-Keto-24-methylcalcifediol involves a series of chemical reactions that convert 24-methylcalcifediol into the final product.
Wirkmechanismus
The mechanism of action of 1-Keto-24-methylcalcifediol is not fully understood, but it is believed to involve the activation of the vitamin D receptor (VDR). The VDR is a nuclear receptor that regulates gene expression in response to vitamin D and its derivatives. Upon binding of 1-Keto-24-methylcalcifediol to the VDR, a series of downstream signaling events occur, resulting in the modulation of gene expression. The exact genes that are modulated by 1-Keto-24-methylcalcifediol are still being investigated.
Biochemische Und Physiologische Effekte
1-Keto-24-methylcalcifediol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 1-Keto-24-methylcalcifediol has been shown to enhance the production of anti-inflammatory cytokines, such as interleukin-10. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-Keto-24-methylcalcifediol has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized in large quantities. Additionally, it is a potent compound that can be used at low concentrations, making it cost-effective. However, one limitation is that the synthesis of 1-Keto-24-methylcalcifediol is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 1-Keto-24-methylcalcifediol. One direction is to investigate the mechanism of action of this compound in more detail. This will provide insights into the genes and pathways that are modulated by 1-Keto-24-methylcalcifediol. Additionally, future research could investigate the potential of this compound as a treatment for various diseases, such as autoimmune diseases and cancer. Furthermore, future research could investigate the potential of 1-Keto-24-methylcalcifediol as a neuroprotective agent. Overall, 1-Keto-24-methylcalcifediol has great potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of 1-Keto-24-methylcalcifediol involves the conversion of 24-methylcalcifediol into the final product through a series of chemical reactions. The first step involves the oxidation of 24-methylcalcifediol to form 24-methyl-25-hydroxyvitamin D3. This intermediate is then subjected to a series of reactions involving hydrolysis, oxidation, and reduction, resulting in the formation of 1-Keto-24-methylcalcifediol. The synthesis of 1-Keto-24-methylcalcifediol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-Keto-24-methylcalcifediol has potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-Keto-24-methylcalcifediol has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
108387-51-5 |
|---|---|
Produktname |
1-Keto-24-methylcalcifediol |
Molekularformel |
C28H44O3 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19+,23-,24-,25+,28-/m1/s1 |
InChI-Schlüssel |
VJDIEVNLNBFADS-CAPURZJFSA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |
SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
Kanonische SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
Synonyme |
1-ceto-24-methyl-calcifediol 1-keto-24-methyl-25-hydroxycholecalciferol 1-keto-24-methylcalcifediol carcinomedin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
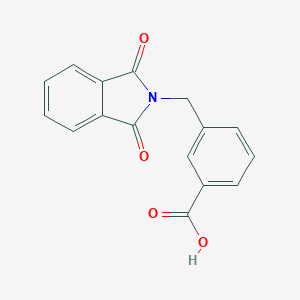
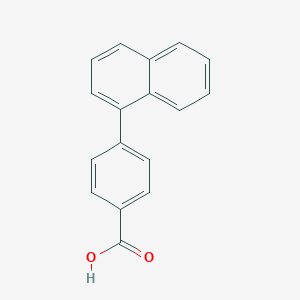
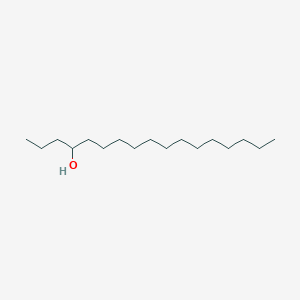
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
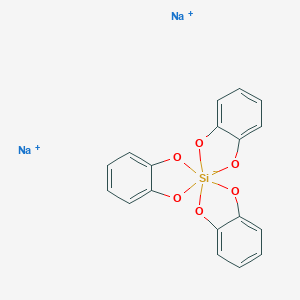
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
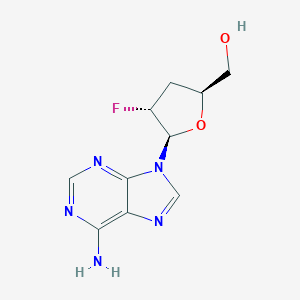
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
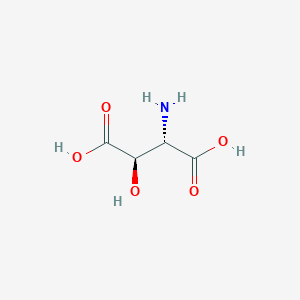
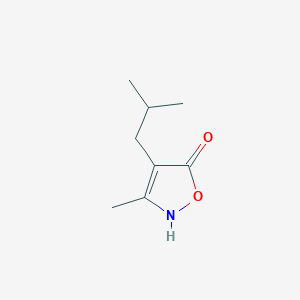
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
